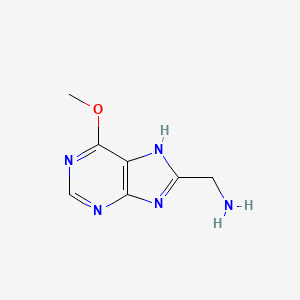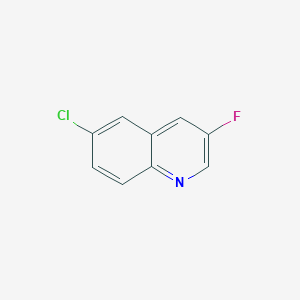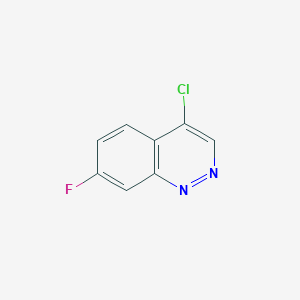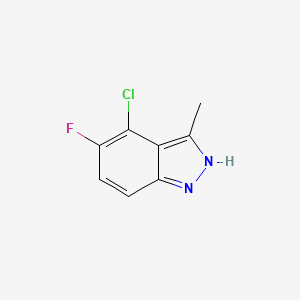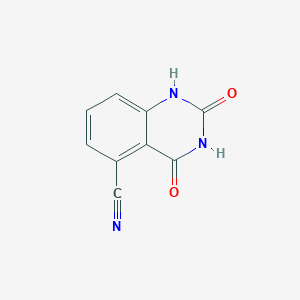
2,4-Dihydroxyquinazoline-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dihydroxyquinazoline-5-carbonitrile is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a quinazoline core with hydroxyl groups at positions 2 and 4, and a carbonitrile group at position 5.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxyquinazoline-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminobenzonitrile with appropriate aldehydes and ketones under basic conditions. The reaction is often catalyzed by sodium silicate or other basic catalysts, and the use of microwave irradiation can enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions: 2,4-Dihydroxyquinazoline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: 2,4-Dihydroxyquinazoline-5-amine.
Substitution: Various alkylated or acylated quinazoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic properties.
作用機序
The mechanism of action of 2,4-Dihydroxyquinazoline-5-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl and carbonitrile groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target proteins .
類似化合物との比較
Quinazoline-2,4-dione: Lacks the carbonitrile group but shares the quinazoline core.
2,4-Dihydroxyquinoline: Similar structure but with a different nitrogen arrangement.
2,4-Dihydroxybenzamide: Similar functional groups but different core structure.
Uniqueness: 2,4-Dihydroxyquinazoline-5-carbonitrile is unique due to the presence of both hydroxyl and carbonitrile groups on the quinazoline core. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C9H5N3O2 |
|---|---|
分子量 |
187.15 g/mol |
IUPAC名 |
2,4-dioxo-1H-quinazoline-5-carbonitrile |
InChI |
InChI=1S/C9H5N3O2/c10-4-5-2-1-3-6-7(5)8(13)12-9(14)11-6/h1-3H,(H2,11,12,13,14) |
InChIキー |
YHMAIKNJQDUGFC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)NC(=O)NC2=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11909390.png)

![1,1'-[(Methylethanediylidene)dinitrilo]diguanidine](/img/structure/B11909397.png)
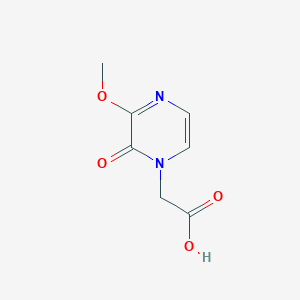

![Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11909427.png)
